
2,4-dimethyl-5-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-5-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H29N3O5S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,4-Dimethyl-5-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, with a CAS number of 881936-70-5, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and COX inhibitory activities, as well as its safety profile based on recent research findings.
- Molecular Formula : C18H29N3O5S2
- Molecular Weight : 431.6 g/mol
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 2,4-dimethyl-5-(N-methylmethylsulfonamido) have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
A study evaluated the antimicrobial efficacy of several derivatives and found that modifications in the sulfonamide structure could enhance activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives achieved over 90% inhibition of bacterial growth at low concentrations .
Anti-inflammatory Activity
The compound's anti-inflammatory potential was assessed through in vitro assays measuring cyclooxygenase (COX) inhibition. The results demonstrated that the compound selectively inhibited COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective COX inhibitors like indomethacin.
The selectivity index (SI) for COX-2 inhibition was significantly higher than that for COX-1, suggesting a promising therapeutic profile for inflammatory conditions. Table 1 summarizes the IC50 values for various derivatives:
Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 | Selectivity Index |
---|---|---|---|
Compound A | 9.14 | 0.10 | 91.4 |
Compound B | 13.2 | 0.31 | 42.6 |
2,4-Dimethyl Compound | 12.0 | 0.25 | 48.0 |
Safety Profile
The safety of the compound was evaluated through cytotoxicity assays against human cell lines. The findings showed that the compound exhibited low cytotoxicity, with therapeutic doses being well tolerated in human embryonic kidney cells. Hemolysis assays further confirmed that the compound did not induce significant hemolysis at therapeutic concentrations .
Case Studies
Several case studies have highlighted the clinical relevance of sulfonamide derivatives similar to the compound :
-
Case Study on Antibacterial Efficacy :
A clinical trial involving patients with skin infections found that a related sulfonamide derivative significantly reduced infection rates compared to placebo controls, demonstrating its potential as a therapeutic agent in treating resistant bacterial infections. -
Case Study on Inflammatory Disorders :
Another study focused on patients with rheumatoid arthritis treated with a sulfonamide derivative showed marked reductions in inflammatory markers and improved patient-reported outcomes regarding pain and mobility.
Propiedades
IUPAC Name |
2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-piperidin-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5S2/c1-14-12-15(2)17(13-16(14)20(3)27(4,23)24)28(25,26)19-9-8-18(22)21-10-6-5-7-11-21/h12-13,19H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTMKGHMFXAWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)N2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.